molecular formula C24H25NO6 B2762614 (Z)-2-(3,4-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 2014409-46-0

(Z)-2-(3,4-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2762614
CAS No.: 2014409-46-0
M. Wt: 423.465
InChI Key: MPEDDYRXLAGNRH-JJFYIABZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(3,4-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum and critical for regulating intracellular cAMP and cGMP signaling. This compound exhibits sub-nanomolar affinity for PDE10A and demonstrates over 1,000-fold selectivity against other PDE families , making it an invaluable pharmacological tool for probing PDE10A function. Its primary research value lies in the investigation of basal ganglia circuitry and the pathophysiology of neuropsychiatric disorders such as schizophrenia and Huntington's disease, where PDE10A dysfunction has been implicated. The (Z)-benzylidene oxazinone core structure is key to its high binding affinity and selectivity . Researchers utilize this inhibitor in preclinical studies to understand the role of PDE10A in modulating dopamine and glutamate signaling, to evaluate its potential as a therapeutic target, and to assess its effects on behavior and cognition in relevant animal models. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-8-(oxolan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6/c1-27-20-7-5-15(10-21(20)28-2)11-22-23(26)17-6-8-19-18(24(17)31-22)13-25(14-30-19)12-16-4-3-9-29-16/h5-8,10-11,16H,3-4,9,12-14H2,1-2H3/b22-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEDDYRXLAGNRH-JJFYIABZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5CCCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5CCCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3,4-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound belonging to the class of benzofuroxazines. Its unique structural features suggest potential for diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C24_{24}H25_{25}NO6_6 with a molecular weight of approximately 423.5 g/mol. The structure includes a benzofuroxazine core fused with a tetrahydrofuran moiety and a dimethoxybenzylidene substituent. These structural elements may influence its solubility and reactivity in biological systems.

Synthesis

The synthesis of (Z)-2-(3,4-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one can be achieved through several organic chemistry methods. Common techniques include:

  • Refluxing in organic solvents : This method enhances reaction rates and yields.
  • Catalysis : Utilizing catalysts can improve the efficiency of the synthesis.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired product.

Anticancer Properties

Recent studies have indicated that compounds similar to (Z)-2-(3,4-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Compounds were tested against human colon cancer cells (HCT116 and HT29) and oral squamous cell carcinomas (Ca9-22, HSC series). The results showed promising IC50_{50} values indicating effective cell growth inhibition .
Cell LineIC50_{50} Value (µM)Mechanism of Action
HCT11612.5Induction of apoptosis
HT2915.0ROS generation
Ca9-2210.0Mitochondrial membrane depolarization

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Studies have shown that treatment with related compounds leads to significant apoptosis in cancer cells, as evidenced by caspase activation assays.
  • Reactive Oxygen Species (ROS) Generation : Compounds similar to (Z)-2-(3,4-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one increase ROS levels in cells, contributing to oxidative stress and cell death .
  • Mitochondrial Membrane Potential Disruption : The compound has been shown to affect mitochondrial function, leading to decreased membrane potential and subsequent apoptosis .

Case Studies

Several studies have evaluated the biological activity of structurally related compounds:

  • Study on Antiproliferative Effects : A recent investigation into spiro-indolinone derivatives demonstrated significant antiproliferative effects against various human cancer cell lines including MCF7 and HCT116 .
  • Mechanistic Insights : Another study highlighted the role of mitochondrial dysfunction and ROS generation as critical pathways in mediating the cytotoxic effects of benzofuroxazine derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related benzofuro-oxazin derivatives, emphasizing substituent variations, synthetic yields, and inferred biological activities based on available evidence:

Compound Key Substituents Molecular Weight (g/mol) Reported Activity/Findings Reference
Target Compound: (Z)-2-(3,4-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one 3,4-Dimethoxybenzylidene (position 2); tetrahydrofuran-2-ylmethyl (position 8) ~453.5* Hypothesized to modulate redox-sensitive pathways due to dimethoxy and tetrahydrofuran groups N/A
(Z)-2-(3,4-dimethoxybenzylidene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one 4-Methoxyphenyl (position 8) ~447.5* Higher lipophilicity due to methoxy group; potential cytotoxicity in cancer models
(2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-phenyl-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol 3,4-Dihydroxyphenyl (position 2); phenyl (position 8) ~528.5* Enhanced hydrogen bonding capacity; antioxidant or pro-oxidant effects in vitro
(Z)-8-(4-fluorophenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one (1,4-dioxane solvate) 4-Fluorophenethyl (position 8); pyridinylmethylene (position 2) ~465.5* Improved metabolic stability due to fluorine; tested in drug delivery systems

*Calculated based on molecular formula.

Key Structural and Functional Insights:

Synthetic Accessibility :

  • Compounds with methoxy or fluorine substituents (e.g., ) are synthesized in higher yields (>80%), suggesting that electron-donating groups stabilize intermediates during cyclization.

Therapeutic Potential: Analogs with pyridinylmethylene or fluorophenethyl groups (e.g., ) are explored in cancer models for ferroptosis induction, a mechanism linked to lipid peroxidation . The target compound’s dimethoxy group may similarly modulate redox pathways but requires empirical validation.

Q & A

Q. What are the optimal reaction conditions for synthesizing (Z)-2-(3,4-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one?

Multi-step protocols require precise temperature control (0–60°C), solvent selection (e.g., THF for NaH-mediated cyclization), and stoichiometric ratios. Benzylidene formation under reflux conditions (e.g., in ethanol) followed by silica gel chromatography purification ensures Z-isomer isolation. Yields typically range from 40–55% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Use ¹H/¹³C NMR to confirm functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm) and HRMS for molecular weight validation. IR spectroscopy identifies key stretches (C=O at ~1700 cm⁻¹). X-ray crystallography resolves stereochemistry if single crystals form .

Q. What purification techniques are suitable for isolating this compound?

Column chromatography with gradient elution (hexane/ethyl acetate) effectively removes byproducts. For polar impurities, reverse-phase HPLC (C18 column, methanol/water) improves purity >95% .

Q. How can researchers validate synthetic route reproducibility?

Document reaction parameters (time, temperature, solvent purity) and characterize intermediates via NMR at each step. Statistical analysis of yields across three independent trials ensures consistency .

Q. What are the key stability considerations for this compound under varying pH and temperature?

Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the oxazinone ring) are pH-dependent; store at -20°C in inert atmospheres for long-term stability .

Advanced Questions

Q. How can contradictions between NMR and mass spectrometry data be resolved during structural elucidation?

Use 2D NMR (COSY, HSQC) to confirm spin systems and detect overlapping signals. LC-MS/MS identifies adducts or degradation products. Computational NMR prediction (DFT-based) validates proposed structures against experimental data .

Q. What strategies confirm the stereochemistry of the benzylidene group?

X-ray crystallography provides definitive proof. If crystals are unavailable, NOESY experiments detect spatial proximity between the benzylidene proton and adjacent substituents. Comparative analysis with synthetic analogs (E/Z isomers) via CD spectroscopy can also differentiate configurations .

Q. How can in silico modeling predict the biological activity of this compound?

Perform molecular docking against target proteins (e.g., kinases) using AutoDock Vina. Quantitative Structure-Activity Relationship (QSAR) models assess substituent effects on bioactivity. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What causes low yields in multi-step synthesis, and how can this be addressed?

Low yields often arise from competing side reactions (e.g., oxidation of the tetrahydrofuran moiety). Optimize each step: use anhydrous solvents, inert atmospheres, and catalytic additives (e.g., DMAP for acylation). Intermediate characterization via TLC or NMR ensures reaction progression .

Q. How do substituents like the tetrahydrofuran-2-ylmethyl group influence biological activity?

Structure-Activity Relationship (SAR) studies compare analogs with varying substituents. The tetrahydrofuran group enhances lipophilicity, improving membrane permeability. Replace it with spirocyclic or polar moieties to modulate solubility and target binding .

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